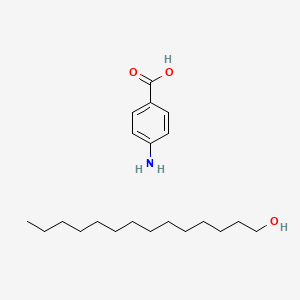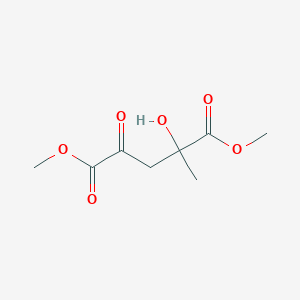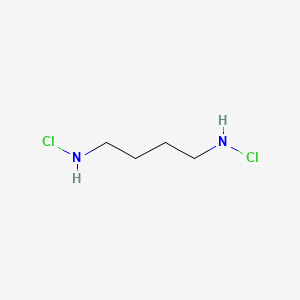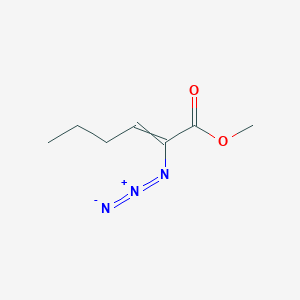
Methyl 2-azidohex-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azidohex-2-enoate is an organic compound characterized by the presence of an azido group attached to a hexenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-azidohex-2-enoate typically involves the azidation of a suitable precursor. One common method is the reaction of hex-2-enoic acid with sodium azide in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-azidohex-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), organic solvents (e.g., DMF), elevated temperatures.
Cycloaddition: Copper(I) catalysts, alkynes, organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Major Products Formed:
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions with alkynes.
Aplicaciones Científicas De Investigación
Methyl 2-azidohex-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of heterocycles and other nitrogen-containing compounds.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-azidohex-2-enoate primarily involves the reactivity of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and reduction, leading to the formation of new chemical bonds and structures. These reactions often involve the formation of intermediates that can further react to produce the desired products.
Molecular Targets and Pathways:
Cycloaddition Pathway: Involves the formation of triazoles through the reaction with alkynes.
Reduction Pathway: Involves the conversion of the azido group to an amine.
Comparación Con Compuestos Similares
Methyl 2-azidohex-2-enoate can be compared with other azido compounds and hexenoate esters:
Similar Compounds:
Uniqueness:
- The presence of both the azido group and the double bond in this compound provides unique reactivity and versatility in synthetic applications. The compound’s ability to undergo cycloaddition and reduction reactions makes it a valuable intermediate in the synthesis of complex molecules.
Propiedades
Número CAS |
112303-96-5 |
|---|---|
Fórmula molecular |
C7H11N3O2 |
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
methyl 2-azidohex-2-enoate |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5-6(9-10-8)7(11)12-2/h5H,3-4H2,1-2H3 |
Clave InChI |
OAVGNEQMFHCDLW-UHFFFAOYSA-N |
SMILES canónico |
CCCC=C(C(=O)OC)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![6-[2-(Ethylsulfanyl)ethoxy]-7H-purin-2-amine](/img/structure/B14316741.png)
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
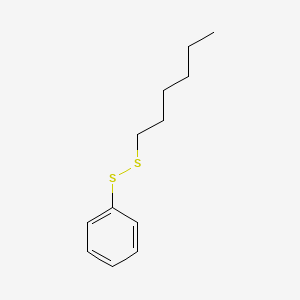
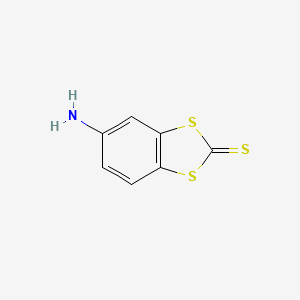
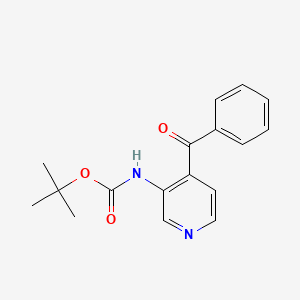
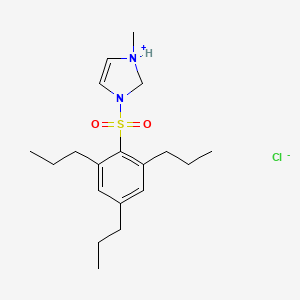
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
